molecular formula C11H18O B8044071 (4Z)-4-(butoxymethylidene)cyclohexene

(4Z)-4-(butoxymethylidene)cyclohexene

Cat. No.: B8044071
M. Wt: 166.26 g/mol
InChI Key: DLWFAECYDVRTBG-ZHACJKMWSA-N
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Description

(4Z)-4-(Butoxymethylidene)cyclohexene is a cyclohexene derivative featuring a butoxymethylidene substituent at the 4-position in the Z-configuration. The compound’s structure combines a cyclohexene backbone—a six-membered ring with one double bond—with a butoxy ether group attached via a methylidene bridge.

Properties

IUPAC Name

(4Z)-4-(butoxymethylidene)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-5,10H,2-3,6-9H2,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWFAECYDVRTBG-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=C1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C\1/CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituent/Functional Group Key Properties/Applications Biological/Industrial Relevance
(4Z)-4-(Butoxymethylidene)cyclohexene Butoxymethylidene (Z-configuration) High lipophilicity; potential for nucleophilic addition at the methylidene group Limited direct data; inferred reactivity from analogs
Cyclohexene Oxide Epoxide group Reactive epoxide; soluble in alcohols, ketones Used as a reactive diluent in epoxy resins; participates in ring-opening reactions
4-Methylcyclohexene Methyl group Lower boiling point (∼104°C); simpler structure Model compound in organic synthesis; studies on dehydrogenation
Oxygenated Cyclohexene Derivatives (e.g., from Uvaria pandensis) Hydroxyl, chlorine substituents Antiproliferative, antibacterial activities Isolated from medicinal plants; used in traditional medicine
3-((4Z,7Z)-Heptadeca-4,7-dien-1-yl)phenol Long alkenyl chain + phenol Found in plant extracts; moderate bioactivity Component of H. cochinchinensis extracts; role in lipid metabolism

Physicochemical Properties

  • Lipophilicity : The butoxymethylidene group enhances lipophilicity compared to shorter-chain analogs (e.g., methyl or hydroxyl-substituted cyclohexenes), influencing solubility in organic solvents like cyclohexane or acetone .
  • Reactivity : Unlike cyclohexene oxide, which undergoes epoxide-specific reactions (e.g., with amines), the methylidene group in the target compound may participate in conjugate additions or Diels-Alder reactions .

Key Research Findings and Gaps

  • Synthetic Methods : Racemic cyclohexene derivatives are often synthesized using transition-metal catalysts (e.g., Cr, Co) in solvents like acetone or water, suggesting viable routes for the target compound .
  • Analytical Challenges : Cyclohexene derivatives can interfere in chromatographic analyses when using methylene chloride, as observed in EPA Method 625; alternative solvents like FC-113 may mitigate this .
  • Bioactivity Potential: Structural similarities to plant-derived oxygenated cyclohexenes warrant further investigation into the antimicrobial or cytotoxic properties of this compound .

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